molecular formula C5H2F5NO B3039486 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile CAS No. 110234-69-0

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile

Cat. No.: B3039486
CAS No.: 110234-69-0
M. Wt: 187.07 g/mol
InChI Key: IJODBPCRGUDNAW-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is a fluorinated organic compound with the molecular formula C5H2F5NO and a molecular weight of 187.068 g/mol . This compound is characterized by the presence of five fluorine atoms, a nitrile group, and a ketone functional group, making it a unique and versatile chemical in various applications.

Preparation Methods

One common method is the fluorination of 3-oxopentanenitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . Industrial production methods may involve continuous flow reactors to ensure precise control over reaction parameters and yield optimization.

Chemical Reactions Analysis

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or alcohols (for substitution). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitrile and ketone groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile can be compared with other fluorinated nitriles and ketones, such as:

The uniqueness of this compound lies in its combination of fluorine atoms, nitrile, and ketone groups, which confer distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODBPCRGUDNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (15.6 g of a 60% dispersion in mineral oil, 0.39 mol) in THF (100 mL) was heated to 50° C. To this was added a mixture of ethyl 2,2,3,3,3-pentafluoropropanoate (25 g, 0.13 mol) and dry acetonitrile (5.3 g, 0.13 mol), dropwise, and the resulting colorless suspension was heated at 50° C. for 4 h. After cooling to rt the reaction mixture was concentrated under reduced pressure and the residue poured into water (100 mL) and extracted with diethyl ether (100 mL). The aqueous layer was separated, acidified to pH 2 with aqueous 2 M HCl and extracted with diethyl ether (2×200 mL). The combined diethyl ether layers were dried over magnesium sulfate then concentrated under reduced pressure to afford 4,4,5,5,5-pentafluoro-3-oxopentanenitrile an orange oil (17 g) which was used in the next step without further purification.
Quantity
0 (± 1) mol
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Reaction Step One
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100 mL
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solvent
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25 g
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5.3 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetonitrile (4.1 g, 0.10 mole), ethyl pentafluoropropionate (9.61 g, 0.05 mole) and a solution of n-butyllithium in n-hexane (70 ml, 0.11 mole) were reacted according to the same procedure as described in Example 1 to give 7.28 g (77.8%) of the title compound. When the resulting compound was dissolved in CDCl3 and its NMR was measured, the ratio of the keto form/the enol form was found to be 26/74, m.p. 47°-54° C. (deliquescence), b.p. 69°-71° C./18 mmHg.
Quantity
4.1 g
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reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
77.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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